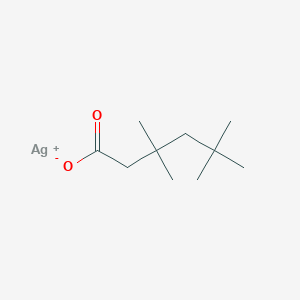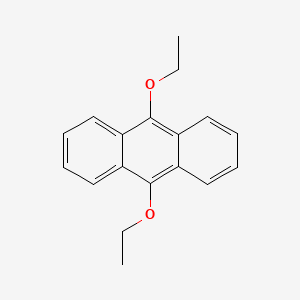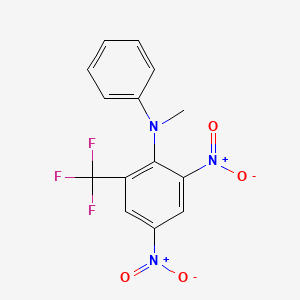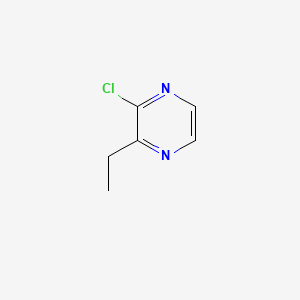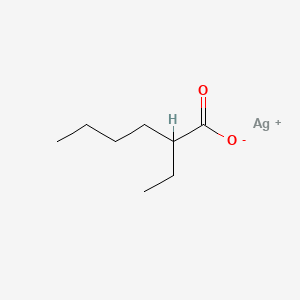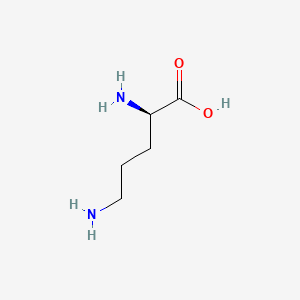
D-オルニチン
概要
説明
D-オルニチン: は、さまざまな生化学プロセスにおいて重要な役割を果たす非タンパク質アミノ酸です。L-オルニチンのエナンチオマーであり、体内のアンモニアの解毒に不可欠な尿素サイクルに関与しています。 L-オルニチンとは異なり、D-オルニチンは自然界では一般的ではなく、主に研究や産業目的で合成されています .
科学的研究の応用
Chemistry: D-ornithine is used as a precursor in the synthesis of polyamines, which are essential for cell growth and proliferation .
Biology: In biological research, D-ornithine is used to study the urea cycle and its role in nitrogen metabolism .
Medicine: D-ornithine has potential therapeutic applications in treating hyperammonemia and other urea cycle disorders . It is also investigated for its role in muscle wasting and liver diseases .
Industry: D-ornithine is used in the production of fragrant rice, enhancing grain quality and aroma .
Safety and Hazards
将来の方向性
Research indicates that targeting the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 . Furthermore, gene therapy approaches for Ornithine Transcarbamylase Deficiency (OTCD) are being explored .
作用機序
生化学分析
Biochemical Properties
D-Ornithine interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme PosA, which synthesizes poly-L-ornithine, a polymer that may act as an anti-fungal agent .
Cellular Effects
D-Ornithine influences various types of cells and cellular processes. It is involved in the ornithine cycle, and its dysregulation correlates with inflammation and coagulation in severe COVID-19 patients .
Molecular Mechanism
At the molecular level, D-Ornithine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the ornithine cycle, where it interacts with several enzymes and cofactors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Ornithine can change over time. For instance, it has been observed that most metabolites, including D-Ornithine, do not recover by 1-3 days before discharge in COVID-19 patients .
Metabolic Pathways
D-Ornithine is involved in several metabolic pathways, including the urea cycle and the synthesis of polyamines, proline, and glutamate .
準備方法
合成経路と反応条件: D-オルニチンは、L-アルギナーゼの存在下でのDL-アルギニンの酵素的変換によって合成することができます。L-アルギナーゼはL-アルギニンをL-オルニチンに選択的に変換するため、D-オルニチンの分離と回収が可能になります . 別の方法として、アルギナーゼとウレアーゼを使用してアルギニンからオルニチンを調製する方法があります .
工業生産方法: D-オルニチンの工業生産は、通常、発酵や酵素合成などのバイオテクノロジープロセスを使用します。 これらの方法は、効率性と高純度のD-オルニチンの生産能力が優れているため、好まれています .
化学反応の分析
反応の種類: D-オルニチンは、以下を含むさまざまな化学反応を起こします。
脱炭酸反応: オルニチン脱炭酸酵素によって触媒され、D-オルニチンをプトレッシンに変換します.
トランスアミナーゼ反応: オルニチン-δ-アミノトランスフェラーゼが関与し、D-オルニチンをピロリン-5-カルボン酸に変換します.
一般的な試薬と条件:
脱炭酸反応: 補因子としてピリドキサール5'-リン酸 (PLP) が必要です.
トランスアミナーゼ反応: α-ケトグルタル酸とグルタミン酸をコ基質として使用します.
主要な生成物:
プトレッシン: 脱炭酸反応から生成されます.
ピロリン-5-カルボン酸: トランスアミナーゼ反応から生成されます.
科学研究の応用
化学: D-オルニチンは、細胞の成長と増殖に不可欠なポリアミン合成の前駆体として使用されます .
生物学: 生物学研究では、D-オルニチンは、尿素サイクルと窒素代謝におけるその役割を研究するために使用されます .
医学: D-オルニチンは、高アンモニア血症やその他の尿素サイクルの障害の治療における潜在的な治療効果があります . 筋肉の消耗や肝臓の病気における役割についても研究されています .
類似化合物との比較
類似化合物:
L-オルニチン: D-オルニチンのエナンチオマーであり、自然界に広く存在し、尿素サイクルに関与しています.
L-アルギニン: オルニチンの前駆体であり、一酸化窒素の合成に関与しています.
L-シトルリン: 尿素サイクルの中間体であり、オルニチンから生成されます.
独自性: D-オルニチンは、その合成起源と研究や産業における特定の用途のために独特です。 L-オルニチンとは異なり、自然界に存在せず、主に特殊な用途で使用されます .
特性
IUPAC Name |
(2R)-2,5-diaminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLPHDHHMVZTML-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125166-98-5 | |
| Record name | Poly(D-ornithine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125166-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30883368 | |
| Record name | D-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
348-66-3 | |
| Record name | D-Ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ornithine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H368YCK0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the enzyme D-ornithine aminomutase from Clostridium sticklandii?
A1: D-ornithine aminomutase from Clostridium sticklandii is unusual because it requires both adenosylcobalamin (AdoCbl) and pyridoxal 5′-phosphate (PLP) as cofactors for its activity. [, ] This enzyme catalyzes the reversible conversion of D-ornithine to (2R,4S)-2,4-diaminopentanoic acid. []
Q2: How many subunits does D-ornithine aminomutase from Clostridium sticklandii have and what are their roles?
A2: D-ornithine aminomutase is a heterotetrameric enzyme composed of two OraS and two OraE subunits. [, ] OraS is crucial for allosteric regulation, while OraE contains the active site and binds AdoCbl and PLP. [, ]
Q3: What is the role of the OraS subunit in lysine 5,6-aminomutase activity?
A3: While lysine 5,6-aminomutase (KamDE) itself is not allosterically regulated by ATP, the OraS subunit from D-ornithine aminomutase can form a complex with KamDE and restore this regulation. [] This complex displays a lowered Km for both AdoCbl and PLP in the presence of ATP, suggesting a role for OraS in modulating cofactor binding. []
Q4: What is the role of Lys629 in D-ornithine aminomutase?
A5: Lysine 629 is essential for binding PLP in D-ornithine aminomutase. [] Mutation of this residue to methionine (K629M) renders the enzyme inactive and unable to bind PLP. []
Q5: How does the substrate analogue D-2,4-diaminobutryic acid (DAB) affect D-ornithine aminomutase activity?
A6: DAB competitively inhibits D-ornithine aminomutase with a Ki of 96 ± 14 μM. [] Stopped-flow absorbance studies show that DAB induces rapid homolysis of the AdoCbl Co-C bond, similar to the natural substrate D-ornithine, but leads to stable cob(II)alamin formation, unlike D-ornithine. []
Q6: What is the function of the radical S-adenosyl-l-methionine (SAM) enzyme PylB in pyrrolysine biosynthesis?
A8: PylB, a radical SAM enzyme, catalyzes the first step in pyrrolysine biosynthesis by converting L-lysine to (3R)-3-methyl-D-ornithine (3MO). [] Instead of abstracting a hydrogen atom from the amino-nitrogen, PylB initiates radical-based β-scission by abstracting a hydrogen atom from the Cγ position of L-lysine. []
Q7: What unexpected shunt product is formed during the PylB-catalyzed reaction?
A9: In vitro studies have shown that PylB catalyzes the formation of 5'-thioadenosine as a significant shunt product. [] It is proposed that this arises from the quenching of the 5'-deoxyadenosyl radical by the nearby [Fe4S4] cluster within PylB. []
Q8: How does the enzyme PylD contribute to pyrrolysine biosynthesis?
A10: PylD, a dehydrogenase, catalyzes the final step in pyrrolysine biosynthesis. [] It converts the isopeptide L-lysine-Nε-3R-methyl-D-ornithine to pyrrolysine through a series of reactions involving dehydrogenation at the C5 position of the methylornithine moiety and subsequent ring closure. [, ]
Q9: Can PylD be used to synthesize other pyrrolysine analogs?
A11: Yes, studies combining chemical synthesis, enzyme kinetics, and X-ray crystallography have shown that PylD can oxidize various isopeptides, leading to the formation of novel pyrrolysine analogs. [] This highlights the potential of PylD for biocatalytic applications in synthesizing unnatural amino acids. []
Q10: What structural features of DOKDC determine its substrate specificity for D-amino acids?
A12: DOKDC, a Fold III PLP-dependent decarboxylase, exhibits stereospecificity for D-lysine and D-ornithine. [] Its crystal structure reveals a tyrosine residue in the active site, replacing a conserved phenylalanine found in enzymes that decarboxylate L-amino acids. [] This tyrosine residue, along with other structural features, prevents the binding of L-amino acids, thereby conferring D-amino acid specificity to DOKDC. []
Q11: How does the stereochemistry of the product differ between DOKDC and other Fold III decarboxylases?
A13: While most Fold III decarboxylases catalyze decarboxylation with retention of configuration, DOKDC uniquely facilitates decarboxylation with inversion of stereochemistry. [] This difference arises from the positioning of the PLP-binding lysine residue on the re face of the PLP in DOKDC, leading to protonation of the product from the opposite side and resulting in inversion of configuration. []
Q12: What is the effect of D-ornithine on tobacco cells under salt stress?
A14: Exogenous application of D-ornithine has been shown to alleviate salt stress in tobacco cells. [, ] It enhances the activity of antioxidant enzymes like superoxide dismutase, catalase, and peroxidase, contributing to a reduction in H2O2 levels and protecting cell membrane integrity. [] This protective effect suggests a potential application of D-ornithine in improving plant stress tolerance. [, ]
Q13: How do L-ornithine and D-ornithine differentially regulate nicotine and polyamine biosynthesis in tobacco cells?
A15: Exogenous application of L-ornithine in tobacco cells primarily enhances putrescine and nicotine production. [] In contrast, D-ornithine significantly increases spermidine and spermine accumulation without affecting nicotine levels. [] This differential regulation is attributed to the specific upregulation of S-adenosylmethionine decarboxylase, a key enzyme in spermidine/spermine biosynthesis, by D-ornithine but not L-ornithine. []
Q14: What is the significance of D-ornithine in the context of siderophores?
A16: D-ornithine is a key structural component of erythrochelin, a hydroxamate-type siderophore produced by Saccharopolyspora erythraea. [] This siderophore plays a crucial role in iron acquisition for the bacterium. [] The chemical synthesis of erythrochelin highlights the importance of D-ornithine in constructing its 2,5-diketopiperazine ring. []
Q15: How does the siderophore vicibactin differ from vicibactin 7101?
A17: Vicibactin, a cyclic trihydroxamate siderophore produced by Rhizobium leguminosarum bv. viciae, is composed of (R)-2,5-diamino-N2-acetyl-N5-hydroxypentanoic acid (N2-acetyl-N5-hydroxy-D-ornithine) and (R)-3-hydroxybutanoic acid units. [] In contrast, vicibactin 7101 lacks the acetyl group on the N2 of N5-hydroxy-D-ornithine, resulting in a positive charge. [] Despite this difference, vicibactin 7101 remains functional as a siderophore, suggesting the importance of the trihydroxamate core structure for iron binding and uptake. []
Q16: What is the role of D-ornithine in the biosynthesis of the cyclic dipeptide found in the Dobsonfly, Protohermes grandis Thunberg?
A18: A novel cyclic dipeptide composed solely of D-ornithine has been isolated from Protohermes grandis Thunberg. [] This finding suggests a specific enzymatic pathway for D-ornithine cyclodimerization in this organism, highlighting the diverse metabolic fates of D-amino acids in nature. []
Q17: How does D-ornithine contribute to the structure of the antibiotic bacitracin A?
A19: D-ornithine is an essential amino acid in the structure of bacitracin A, a cyclic peptide antibiotic. [, ] Its incorporation into the peptide chain is crucial for the antibiotic activity of bacitracin A. [, ]
Q18: What are the implications of finding homoserine and diaminobutyric acid in the cell walls of some plant-pathogenic corynebacteria?
A20: The identification of homoserine and diaminobutyric acid in the cell wall mucopeptide precursors and cell walls of plant-pathogenic corynebacteria suggests a unique mechanism of cell wall cross-linking in these bacteria. [] The presence of D-diaminobutyric acid in Corynebacterium insidiosum and its proposed role in cross-linking, analogous to D-ornithine in Corynebacterium poinsettiae, highlights the diverse strategies employed by bacteria for cell wall assembly and integrity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




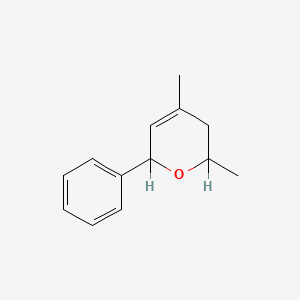
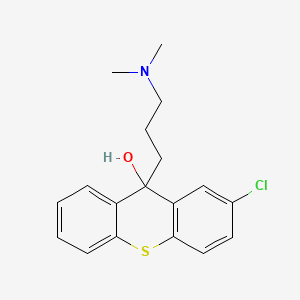
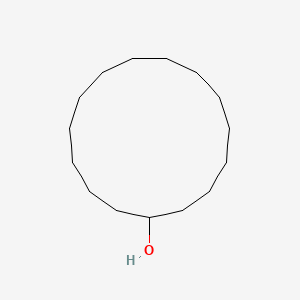
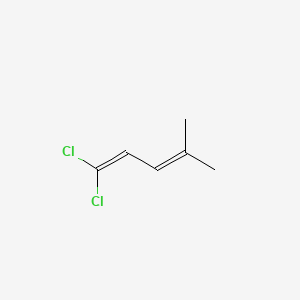

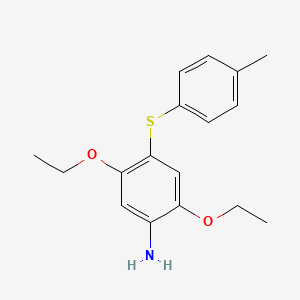
![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)
